molecular formula C10H14BrNO B13219965 4-Amino-2-(2-bromophenyl)butan-2-OL

4-Amino-2-(2-bromophenyl)butan-2-OL

Cat. No.: B13219965
M. Wt: 244.13 g/mol
InChI Key: NXQJDGUJPOWTPU-UHFFFAOYSA-N
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Description

4-Amino-2-(2-bromophenyl)butan-2-OL is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound features an amino group, a bromophenyl group, and a butanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-bromophenyl)butan-2-OL typically involves the reaction of 2-bromobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-bromobenzaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent like sodium borohydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-bromophenyl)butan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

4-Amino-2-(2-bromophenyl)butan-2-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-bromophenyl)butan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-phenylbutan-2-OL
  • 4-Amino-2-(2-chlorophenyl)butan-2-OL
  • 4-Amino-2-(2-fluorophenyl)butan-2-OL

Uniqueness

4-Amino-2-(2-bromophenyl)butan-2-OL is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-amino-2-(2-bromophenyl)butan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-10(13,6-7-12)8-4-2-3-5-9(8)11/h2-5,13H,6-7,12H2,1H3

InChI Key

NXQJDGUJPOWTPU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC=CC=C1Br)O

Origin of Product

United States

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